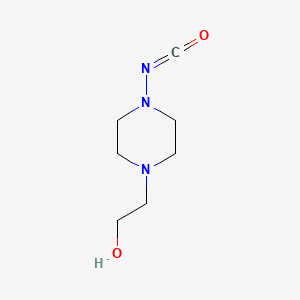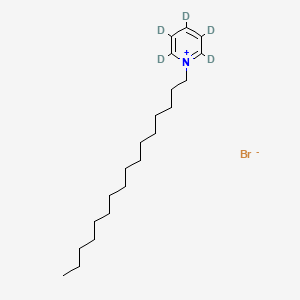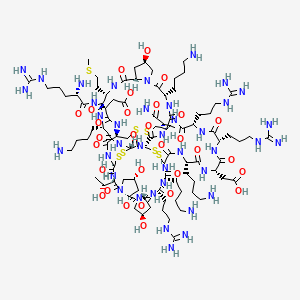
μ-Conotoxina GIIIB
Descripción general
Descripción
Mu-Conotoxin G IIIB is a polypeptide containing three disulfide bridges, produced by the sea snail Conus geographus . It has a designated molecular formula of C101H175N39O30S7 and a molecular weight of 2640.174 g/mol .
Synthesis Analysis
The chemical synthesis of conotoxins with multiple disulfide bonds, like mu-Conotoxin G IIIB, can result in diverse disulfide bond connectivities . This presents a challenge for determining the natural disulfide bond connectivities and leads to significant structural differences in the synthesized toxins . An optimized Fmoc solid-phase synthesis of KIIIA, a μ-conotoxin that has high potency in inhibiting Nav1.2 and Nav1.4, has been reported . The study suggests that free random oxidation is the simplest method for peptides containing triple disulfide bonds, resulting in high yields and a simplified process .Molecular Structure Analysis
The three-dimensional solution structure of mu-Conotoxin G IIIB has been determined using 2D 1H NMR spectroscopy . The molecule is stabilized by three disulfide bonds, two of which connect the helix and the beta-sheet, forming a structural core with similarities to the CS alpha beta motif . Other structural features of GIIIB include the presence of eight arginine and lysine side chains that project into the solvent in a radial orientation relative to the core of the molecule .Chemical Reactions Analysis
Mu-Conotoxin GIIIB has been found to increase the cell survival rate of injured Sol8 cells . It has been observed to affect the cell cycle, apoptosis, DNA damage and repair, lipid metabolism and other biological processes of Sol8 cells .Physical And Chemical Properties Analysis
Mu-Conotoxin GIIIB has a molecular formula of C101H175N39O30S7 and a molecular weight of 2640.174 g/mol . It contains total 357 bond(s); 182 non-H bond(s), 28 multiple bond(s), 51 rotatable bond(s), 28 double bond(s), 3 five-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 18 secondary amide(s) (aliphatic), 3 tertiary amide(s) (aliphatic), 4 guanidine derivative(s), 9 primary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Inhibición de los canales de sodio dependientes de voltaje
μ-Conotoxina GIIIB es conocida por su capacidad para inhibir selectivamente los canales de sodio dependientes de voltaje, en particular NaV1.4, que se expresa predominantemente en las células musculares . Esta inhibición específica es crucial para comprender el papel fisiológico de estos canales en la contracción muscular y para el desarrollo de fármacos dirigidos a trastornos musculares.
Estudios estructurales de los canales de sodio
La interacción del péptido con los canales de sodio proporciona información sobre la estructura y la función del canal. Al analizar la unión de this compound a NaV1.4, los investigadores pueden mapear la arquitectura del canal y desarrollar modelos de cómo los iones de sodio pasan a través del canal durante la transmisión de impulsos nerviosos .
Desarrollo de analgésicos
Debido a su potente e inhibición selectiva de ciertos canales de sodio, this compound sirve como un compuesto líder en el desarrollo de nuevos analgésicos. Su capacidad para bloquear las señales de dolor en la fuente lo convierte en un prometedor candidato para crear medicamentos más efectivos y específicos para el alivio del dolor .
Investigación neurofisiológica
This compound se utiliza como herramienta en la investigación neurofisiológica para diseccionar las funciones de los diferentes subtipos de canales de sodio en las neuronas. Ayuda a comprender la patofisiología de varios trastornos neurológicos y contribuye al desarrollo de tratamientos .
Estudios de citotoxicidad
Estudios recientes han explorado los efectos citotóxicos de this compound en células musculoblastas esqueléticas de ratón. Estos estudios son significativos para comprender los posibles impactos toxicológicos del péptido y para garantizar la seguridad de su uso en entornos clínicos .
Desarrollo de fármacos para trastornos musculares
La inhibición selectiva de los canales de sodio musculares por this compound lo convierte en una herramienta valiosa para desarrollar fármacos destinados a tratar trastornos musculares como la miotonía y la parálisis periódica. Al dirigirse a los canales disfuncionales, los investigadores buscan restaurar la función muscular normal .
Mecanismo De Acción
Target of Action
µ-Conotoxin GIIIB (µ-CTX GIIIB) is a polypeptide toxin produced by the sea snail Conus geographus . The primary target of µ-CTX GIIIB is the voltage-gated sodium channel isoform of Nav1.4 . This channel is predominantly expressed in muscle cells .
Biochemical Pathways
µ-CTX GIIIB affects several biochemical pathways and biological processes in cells. These include cell cycle regulation, apoptosis, DNA damage and repair, and lipid metabolism . The compound influences these pathways by interacting with differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) .
Pharmacokinetics
It is known that the compound is a highly pure, synthetic, and biologically active peptide toxin . More research is needed to fully understand the ADME properties of µ-CTX GIIIB and their impact on its bioavailability.
Result of Action
µ-CTX GIIIB has been shown to increase the cell survival rate of injured Sol8 cells . It affects cell cycle regulation, DNA damage repair, and activation of tumor factors, with potential carcinogenic effects . The compound’s action results in significant changes in the expression of genes and proteins within the cell .
Safety and Hazards
Mu-Conotoxin GIIIB is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Direcciones Futuras
Research on mu-Conotoxins, including GIIIB, is ongoing, with a focus on mapping the interactions of mu-Conotoxins with different Na V channel subtypes, mu-Conotoxin structure–activity relationship studies, observed species selectivity of mu-Conotoxins, and the effects of mu-Conotoxin disulfide connectivity on activity . These toxins are often used as a new source of drugs being developed for application in various areas, including pain relief, treatment of cancer, helping overcome smoking addiction and treating cranial nerve diseases .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUYJUOBAMKKS-NCJWVJNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H175N39O30S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140678-12-2 | |
| Record name | mu-Conotoxin G IIIB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 140678-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)
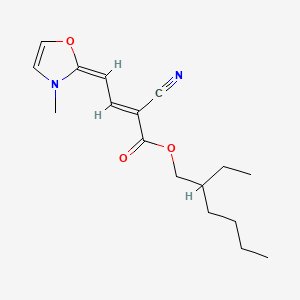
![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)

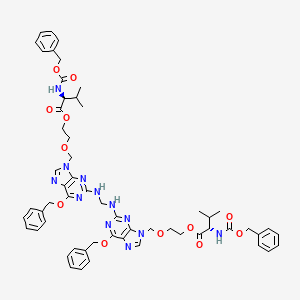
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)
